3-Bromobenzylguanidinium sulphate
Overview
Description
3-Bromobenzylguanidinium sulphate is a chemical compound with the molecular formula C8H10BrN3.H2SO4 and a molecular weight of 326.17 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. The compound is known for its unique structure, which includes a bromobenzyl group attached to a guanidinium moiety, and is often utilized in various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzylguanidinium sulphate typically involves the reaction of 3-bromobenzylamine with guanidine in the presence of a suitable solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with sulphuric acid to obtain the sulphate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The compound is then purified using standard techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzylguanidinium sulphate can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzoic acid.
Reduction: Formation of 3-bromobenzyl derivatives.
Substitution: Formation of various substituted benzylguanidinium compounds.
Scientific Research Applications
3-Bromobenzylguanidinium sulphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromobenzylguanidinium sulphate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The guanidinium moiety can interact with negatively charged sites on biomolecules, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
Benzylguanidinium sulphate: Lacks the bromine atom, resulting in different reactivity and applications.
3-Chlorobenzylguanidinium sulphate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
3-Iodobenzylguanidinium sulphate:
Uniqueness
3-Bromobenzylguanidinium sulphate is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where bromine’s unique characteristics are advantageous .
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]guanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAHHMUBLBQHKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101009183 | |
Record name | N-[(3-Bromophenyl)methyl]guanidinato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101009183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90151-50-1 | |
Record name | N-[(3-Bromophenyl)methyl]guanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90151-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidine, (m-bromobenzyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090151501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(3-Bromophenyl)methyl]guanidinato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101009183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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